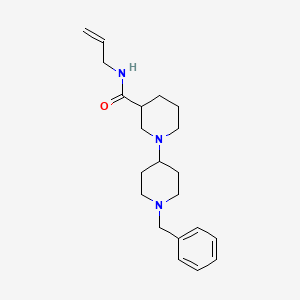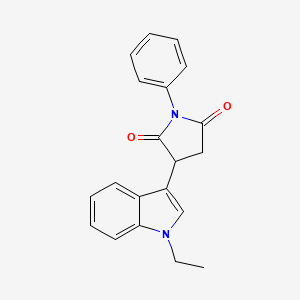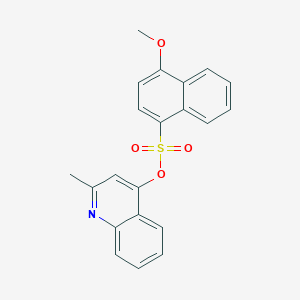![molecular formula C23H29N3O2 B6100248 7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)
7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known by its chemical name, MPDC, and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of MPDC is complex and not fully understood. However, it is believed that this compound acts as an agonist for certain receptors in the brain, which can lead to an increase in the release of certain neurotransmitters and a decrease in the activity of others.
Biochemical and Physiological Effects:
MPDC has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in certain areas of the brain, which can lead to an increase in motivation and reward-seeking behavior. MPDC has also been shown to have anxiolytic effects, which could make it a valuable tool for the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using MPDC in lab experiments is its high affinity for certain receptors in the brain. This makes it a valuable tool for studying the function of these receptors and their role in various neurological disorders. However, one limitation of using MPDC is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are a number of future directions for research on MPDC. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of new and more efficient synthesis methods for MPDC, which could make it more accessible to researchers. Finally, there is a need for further research on the long-term effects of MPDC use, particularly in the context of its potential use as a therapeutic agent.
合成法
The synthesis of MPDC is a complex process that involves several steps. The first step involves the preparation of 3-methoxybenzylamine, which is then reacted with 2-methyl-3-pyridinecarboxylic acid to form the intermediate product. This intermediate is then reacted with 1,3-dibromo-2-propanol to form the final product, MPDC.
科学的研究の応用
MPDC has been studied extensively for its potential use in scientific research. One of the most interesting applications of this compound is in the study of the central nervous system. MPDC has been shown to have a high affinity for certain receptors in the brain, which makes it a valuable tool for studying the function of these receptors and their role in various neurological disorders.
特性
IUPAC Name |
[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-21(8-4-11-24-18)22(27)26-13-10-23(17-26)9-5-12-25(16-23)15-19-6-3-7-20(14-19)28-2/h3-4,6-8,11,14H,5,9-10,12-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQHSVMYSZMKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6100169.png)

![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6100184.png)

![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6100195.png)
![6-(isopropylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6100224.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![methyl 3-{[3-(4-morpholinyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B6100242.png)

![3-phenyl-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6100254.png)
![(1,1-dioxidotetrahydro-3-thienyl)[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]methylamine](/img/structure/B6100258.png)
![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![N-cyclopropyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100268.png)
![[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6100270.png)